4'-Methoxyresveratrol

Beschreibung

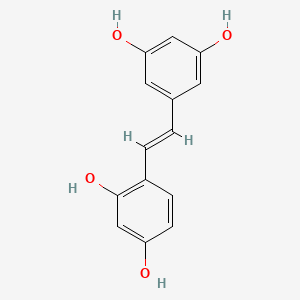

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-11-4-3-10(14(18)8-11)2-1-9-5-12(16)7-13(17)6-9/h1-8,15-18H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHAOJSHSJQANO-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)/C=C/C2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801030442 | |

| Record name | Oxyresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29700-22-9, 4721-07-7 | |

| Record name | Oxyresveratrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29700-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Puag-haad | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004721077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyresveratrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029700229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydroxystilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxyresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYRESVERATROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V071CP5CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4'-Methoxyresveratrol: A Comprehensive Technical Guide to its Natural Origins and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxyresveratrol (4'-O-methylresveratrol) is a naturally occurring stilbenoid, a methylated derivative of the well-known phytoalexin, resveratrol. This technical guide provides an in-depth overview of the natural sources, discovery, and key biological signaling pathways associated with this compound. Quantitative data on its prevalence in various plant species are summarized, and detailed experimental protocols for its extraction and identification are provided. Furthermore, this guide visualizes the intricate signaling pathways modulated by this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery of this compound

The discovery of this compound is credited to a team of researchers, Yao Chun-Suo, Lin Mao, Liu Xin, and Wang Ying-Hong. In 2003 , they published a paper in the Chinese journal Huaxue Xuebao (Acta Chimica Sinica) detailing the isolation and structural elucidation of several stilbenes, including 4-methoxyresveratrol, from the Chinese herb Gnetum cleistostachyum[1][2]. This seminal work laid the foundation for future investigations into the chemical properties and biological activities of this compound.

Natural Sources of this compound

This compound has been identified in a variety of plant species, often co-occurring with resveratrol and other stilbenoids. The primary natural sources identified to date include:

-

Gnetum cleistostachyum : A species of liana native to China, this plant is the original reported source of this compound[1][2].

-

Dipterocarpaceae Family : This family of flowering plants, found predominantly in tropical rainforests, is another significant source of this compound[3].

-

Rheum palmatum L. : Commonly known as Chinese rhubarb, the roots of this plant have been found to contain this compound.

Quantitative Analysis of this compound in Natural Sources

Precise quantification of this compound in its natural sources is crucial for standardization and potential therapeutic applications. The following table summarizes the available quantitative data.

| Plant Source | Plant Part | Method of Analysis | Concentration/Yield | Reference |

| Gnetum cleistostachyum | Lianas | Not Specified in Abstract | Data not available in abstract | |

| Rheum palmatum | Roots | UPLC/Q-TOF-MS | Detected, but not quantified in this study | |

| Coronopus didymus | Whole Plant | UPLC-ESI-QTOF-MS/MS | ~1.60 mg per 10 g of plant material (for a related methylated flavone) |

Note: Specific quantitative data for this compound remains limited in publicly available literature. The value for Coronopus didymus is for a structurally similar compound and is included for illustrative purposes.

Experimental Protocols

The isolation and identification of this compound from its natural sources involve a series of chromatographic and spectroscopic techniques. The following are detailed methodologies based on established protocols for stilbenoid extraction.

Extraction and Isolation of Stilbenoids from Gnetum Species

This protocol is adapted from methodologies used for the isolation of stilbenoids from Gnetum species.

3.1.1. Plant Material and Extraction

-

Air-dry the lianas of Gnetum cleistostachyum and grind them into a fine powder.

-

Extract the powdered plant material with 95% ethanol by reflux extraction. This process is typically repeated three times to ensure maximum extraction of the compounds.

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3.1.2. Fractionation

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

Monitor the fractions for the presence of stilbenoids using Thin Layer Chromatography (TLC).

3.1.3. Chromatographic Purification

-

Subject the ethyl acetate fraction, which is likely to contain this compound, to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol.

-

Collect the fractions and analyze them by TLC. Combine fractions containing the compound of interest.

-

Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of methanol and water to yield pure this compound.

Identification and Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) : 1H NMR and 13C NMR spectroscopy to elucidate the chemical structure, including the position of the methoxy group and the stereochemistry of the double bond.

-

Infrared (IR) Spectroscopy : To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : To determine the absorption maxima.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating key inflammatory signaling pathways.

RAGE-Mediated MAPK/NF-κB Signaling Pathway

This compound can attenuate inflammation by inhibiting the Receptor for Advanced Glycation End products (RAGE)-mediated signaling cascade.

Caption: RAGE-mediated MAPK/NF-κB signaling pathway and its inhibition by this compound.

NLRP3 Inflammasome Activation Pathway

This compound also demonstrates anti-inflammatory properties by inhibiting the activation of the NLRP3 inflammasome, a key component of the innate immune system.

Caption: The two-signal model of NLRP3 inflammasome activation and its inhibition by this compound.

Conclusion

This compound is a promising natural product with well-defined origins and a growing body of evidence supporting its biological activities. Its discovery in readily available plant sources, coupled with its ability to modulate key inflammatory pathways, makes it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. This technical guide serves as a foundational resource for scientists and researchers, providing essential information on its natural sources, discovery, and mechanisms of action. Further quantitative studies are warranted to fully establish the concentration of this compound in its various natural sources, which will be critical for its future applications.

References

4'-Methoxyresveratrol: A Technical Guide for Researchers

An in-depth examination of the chemical properties, biological activities, and experimental methodologies related to 4'-Methoxyresveratrol, a promising stilbenoid for therapeutic development.

Introduction

This compound, a naturally occurring stilbenoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. As a methoxylated derivative of resveratrol, it exhibits modified physicochemical properties that may translate to enhanced bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, quantitative biological data, and detailed experimental protocols relevant to its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Chemical Identity

The unambiguous identification of a compound is paramount in scientific research. This section provides the standardized nomenclature and alternative names for this compound.

IUPAC Name: 5-[(E)-2-(4-Methoxyphenyl)ethen-1-yl]benzene-1,3-diol

Synonyms:

-

4'-O-Methylresveratrol

-

Deoxyrhapontigenin

-

Desoxyrhapontigenin

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic parameters of this compound is presented in the tables below. This data is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₃ | |

| Molecular Weight | 242.27 g/mol | |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble in DMSO, ethanol, and DMF |

Table 1: Physicochemical Properties of this compound. This table summarizes the fundamental chemical and physical characteristics of the compound.

| Parameter | Species | Dose | Value | Reference |

| Oral Bioavailability (F) | Rat | 50 mg/kg (in suspension) | 24.1 ± 5.6% | [2] |

| Clearance (Cl) | Rat | 4 mg/kg (IV) | 338 ± 66 mL/min/kg | [2] |

| Rat | 10 mg/kg (IV) | 275 ± 30 mL/min/kg | [2] | |

| Mean Residence Time (MRT) | Rat | 4 mg/kg (IV) | 12.9 ± 4.7 min | [2] |

| Rat | 10 mg/kg (IV) | 10.4 ± 0.5 min |

Table 2: Pharmacokinetic Parameters of this compound in Rats. This table presents key metrics describing the disposition of this compound in a preclinical model.

Biological Activity

This compound has demonstrated a range of biological activities, with its anti-inflammatory and anti-platelet effects being particularly well-documented.

| Activity | Cell Line/Model | IC₅₀ Value or Effect | Reference |

| Anti-inflammatory | RAW 264.7 | Inhibition of LPS-induced nitric oxide release and pro-inflammatory cytokine expression (MCP-1, IL-6, IL-1β, TNF-α). | |

| Anti-platelet Aggregation | Human Platelets | Potent inhibitor of TRAP-induced platelet aggregation. | |

| Anticancer | PC-3, HCT116 | Varies depending on the specific methoxy derivative. |

Table 3: Bioactivity of this compound. This table highlights the inhibitory concentrations and qualitative effects of this compound in various biological assays.

Signaling Pathways

This compound exerts its biological effects by modulating key intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the inhibitory actions of this compound on inflammatory and platelet aggregation pathways.

Figure 1: Anti-Inflammatory Signaling Pathway of this compound. This diagram illustrates the inhibitory effect of this compound on the MAPK, AP-1, and NF-κB signaling pathways initiated by LPS.

Figure 2: Anti-Platelet Aggregation Pathway of this compound. This diagram depicts the inhibition of the PAR1-mediated platelet aggregation pathway by this compound.

Experimental Protocols

To facilitate the replication and extension of research on this compound, this section provides detailed methodologies for key in vitro assays.

Cell Viability Assessment using MTT Assay

This protocol outlines the steps for determining the effect of this compound on cell viability.

Figure 3: MTT Assay Experimental Workflow. A step-by-step flowchart for assessing cell viability in the presence of this compound.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Following incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

-

Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of NF-κB Pathway Activation

This protocol details the procedure for examining the effect of this compound on the activation of the NF-κB signaling pathway.

Protocol:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with this compound for a specified time before stimulating with an inflammatory agent (e.g., LPS) to induce NF-κB activation.

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key NF-κB pathway proteins (e.g., p65, IκBα) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a stilbenoid with significant therapeutic potential, particularly in the areas of inflammation and thrombosis. Its favorable pharmacokinetic profile compared to resveratrol, coupled with its potent biological activities, makes it a compelling candidate for further investigation. This technical guide provides a foundational resource for researchers, offering standardized nomenclature, consolidated quantitative data, and detailed experimental protocols to support ongoing and future studies aimed at elucidating the full therapeutic utility of this promising natural compound.

References

Engineering Escherichia coli for the Biosynthesis of 4'-Methoxyresveratrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxyresveratrol, a naturally occurring methylated derivative of resveratrol, exhibits enhanced bioavailability and promising pharmacological activities, making it a compound of significant interest for nutraceutical and pharmaceutical applications. Chemical synthesis of this molecule can be complex and environmentally taxing. Microbial biosynthesis in engineered Escherichia coli presents a sustainable and scalable alternative. This technical guide provides an in-depth overview of the core strategies for producing this compound in E. coli, detailing the genetic modifications, experimental protocols, and quantitative outcomes. The information is tailored for researchers and professionals in the fields of metabolic engineering, synthetic biology, and drug development.

Introduction

Resveratrol, a well-studied polyphenol, possesses a wide range of health benefits, but its therapeutic potential is often limited by its rapid metabolism and low bioavailability. Methylated analogs of resveratrol, such as this compound (also known as 3,5-dihydroxy-4'-methoxystilbene), have demonstrated improved stability and absorption, leading to heightened biological activity. The heterologous production of this compound in a robust microbial host like E. coli offers a promising avenue for its large-scale and cost-effective manufacturing. This document outlines the key metabolic engineering approaches and experimental considerations for achieving de novo biosynthesis of this compound from simple carbon sources.

Biosynthetic Pathway Design and Engineering

The production of this compound in E. coli necessitates the introduction of a heterologous biosynthetic pathway that converts a central metabolite, L-tyrosine, into the target compound. This is typically achieved through the expression of a set of key enzymes.

Core Biosynthetic Enzymes

The artificial pathway for this compound biosynthesis from L-tyrosine involves four key enzymatic steps:

-

Tyrosine Ammonia Lyase (TAL): Converts L-tyrosine to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA.

-

Stilbene Synthase (STS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form resveratrol.

-

O-Methyltransferase (OMT): Specifically methylates the 4'-hydroxyl group of resveratrol to yield this compound. The selection of an OMT with the desired regioselectivity is crucial.

Genetic Constructs and Host Strain Engineering

Successful production of this compound has been achieved through the construction of multi-gene expression vectors. A notable strategy involves a single vector system to ensure stable and coordinated expression of all pathway enzymes.[1]

One effective approach utilizes an engineered E. coli strain capable of overproducing the precursor L-tyrosine.[2] The biosynthetic pathway genes are then introduced on a plasmid. For instance, the pET-opTLO1S vector was designed to contain codon-optimized genes for TAL from Saccharothrix espanaensis, 4CL (termed CCL) from Streptomyces coelicolor, STS from Arachis hypogaea, and a specific resveratrol O-methyltransferase, sbOMT1, from Sorghum bicolor.[1]

Quantitative Production Data

The following table summarizes the quantitative data from a key study on the de novo biosynthesis of this compound and its isomers in engineered E. coli.

| Plasmid Construct | Target Product(s) | Titer (mg/L) | Precursor(s) | Reference |

| pET-opTLO1S | 3,5-dihydroxy-4'-methoxystilbene (this compound) | 10.5 | Simple carbon source (glycerol) | [1] |

| pET-opTLO3S | Pinostilbene (3-O-methyl resveratrol) | 1.8 | Simple carbon source (glycerol) | [1] |

| pET-opTLO13S | 3,5-dihydroxy-4'-methoxystilbene, 3,4'-dimethoxy-5-hydroxystilbene, 3,5,4'-trimethoxystilbene | 1.2 (total methylated resveratrols) | Simple carbon source (glycerol) |

Table 1: Summary of quantitative data for the production of methylated resveratrol analogs in engineered E. coli.

Another approach using a two-culture system has also been reported for the production of various resveratrol derivatives, including 4-methoxyresveratrol. In this system, one E. coli culture produces resveratrol, and the culture filtrate is then fed to a second E. coli culture harboring an O-methyltransferase for the conversion to this compound. This method achieved a conversion rate of up to 88.2% for some derivatives.

Experimental Protocols

This section provides a detailed methodology based on the successful de novo production of this compound in E. coli.

Strain and Plasmid Construction

-

Host Strain: An engineered E. coli strain with an enhanced L-tyrosine production background is recommended.

-

Plasmid: The pET-opTLO1S plasmid can be constructed by cloning the codon-optimized genes for TAL, 4CL, STS, and sbOMT1 into a suitable expression vector, such as pET-22b(+), under the control of a T7 promoter. The genes should be arranged in an operon structure to ensure coordinated expression.

Culture Conditions

-

Inoculum Preparation: A single colony of the recombinant E. coli strain is used to inoculate a starter culture of 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin). The culture is grown overnight at 37°C with shaking at 200 rpm.

-

Production Culture: The overnight culture is used to inoculate a larger volume (e.g., 50 mL) of a defined production medium, such as M9 minimal medium supplemented with glycerol as the carbon source, to an initial optical density at 600 nm (OD600) of 0.1.

-

Induction: The culture is grown at 37°C with shaking until the OD600 reaches a mid-log phase (e.g., 0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.

-

Fermentation: Following induction, the culture is incubated at a lower temperature, for instance, 25°C, for an extended period (e.g., 48-72 hours) to allow for protein expression and product accumulation.

Product Extraction and Analysis

-

Extraction: An equal volume of ethyl acetate is added to the culture broth. The mixture is vortexed vigorously for 1 minute and then centrifuged to separate the organic and aqueous phases. The ethyl acetate layer containing the extracted compounds is collected. This extraction process is typically repeated three times to ensure complete recovery.

-

Analysis: The pooled ethyl acetate extracts are evaporated to dryness and the residue is redissolved in methanol. The sample is then analyzed by High-Performance Liquid Chromatography (HPLC) equipped with a C18 column and a UV detector. The identity of the product can be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizations

Biosynthetic Pathway of this compound

Caption: De novo biosynthetic pathway of this compound in engineered E. coli.

Experimental Workflow

Caption: General experimental workflow for this compound production.

Conclusion and Future Outlook

The biosynthesis of this compound in engineered E. coli has been successfully demonstrated, providing a viable platform for the production of this high-value compound. Future efforts can focus on optimizing fermentation conditions, further enhancing precursor supply through metabolic engineering, and exploring novel O-methyltransferases with improved activity and specificity. These advancements will be critical for transitioning this microbial production system to an industrial scale, thereby meeting the growing demand for methylated resveratrol analogs in the pharmaceutical and nutraceutical industries.

References

4'-Methoxyresveratrol: A Technical Guide for Researchers

CAS Number: 33626-08-3[1]

This technical guide provides an in-depth overview of 4'-Methoxyresveratrol, a naturally occurring stilbenoid derivative of resveratrol. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, biological activities, and therapeutic potential of this compound.

Physicochemical Properties

This compound, also known as deoxyrhapontigenin, is a polyphenol found in plants such as Dipterocarpaceae and the Chinese herb Gnetum cleistostachyum.[1][2] Its chemical formula is C15H14O3, with a molecular weight of 242.27 g/mol .[1]

| Property | Value | Reference |

| Molecular Formula | C15H14O3 | [1] |

| Molecular Weight | 242.27 g/mol | |

| CAS Number | 33626-08-3 | |

| Appearance | White to Off-White Solid | |

| Melting Point | 158-166 °C | |

| Boiling Point | 446.5±14.0 °C (Predicted) | |

| Density | 1.252 g/cm³ | |

| Solubility | DMSO (Slightly), Methanol (Slightly) |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process starting from 3,5-dimethoxybenzoic acid. The general workflow involves reduction, bromination, phosphonate formation, a Wittig reaction, demethylation, and finally methylation to yield the target compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a published procedure.

-

Reduction of 3,5-dimethoxybenzoic acid: To a suspension of LiAlH4 in dry THF at 0 °C under argon, a solution of 3,5-dimethoxybenzoic acid in dry THF is added dropwise. The solution is stirred at room temperature for 2 hours.

-

Bromination: The resulting 3,5-dimethoxybenzyl alcohol is reacted with CBr4 in the presence of PPh3.

-

Phosphonate formation: The obtained bromide is then reacted with P(OEt)3 to yield the desired phosphonate.

-

Wittig Reaction: A Wittig reaction of the phosphonate with 4-methoxybenzaldehyde produces trimethoxyresveratrol.

-

Demethylation: The trimethoxyresveratrol is then treated with BBr3 to obtain resveratrol.

-

Acetylation and Methylation: Resveratrol is acetylated, and the resulting mono- and di-acetylated analogs are methylated.

-

Hydrolysis: Finally, hydrolysis of the methoxy analogs yields this compound.

Experimental Protocol: Purification

The crude product is purified by column chromatography on silica gel.

Characterization

The structure and purity of synthesized this compound can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (600 MHz, CD3COCD3) δ (ppm): 7.47 (d, J = 8.5 Hz, 2H), 7.08 (d, J = 16.3 Hz, 2H), 6.93–6.82 (m, 3H), 6.65 (d, J = 2.0 Hz, 2H), 6.37 (t, J = 2.0 Hz, 1H), 3.84 (s, 3H).

-

¹³C NMR: The carbon spectrum provides further confirmation of the molecular structure.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, including anti-inflammatory, anti-platelet, and anti-cancer effects.

Anti-inflammatory Activity

This compound has been shown to alleviate inflammation by suppressing key signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, it inhibits the production of nitric oxide and pro-inflammatory cytokines such as MCP-1, IL-6, IL-1β, and TNF-α. This anti-inflammatory effect is mediated through the suppression of the MAPK, AP-1, and NF-κB signaling pathways.

Furthermore, in the context of advanced glycation end products (AGEs)-induced inflammation, this compound acts by suppressing the RAGE-mediated MAPK/NF-κB signaling pathway and NLRP3 inflammasome activation.

Anti-platelet Activity

This compound has demonstrated potent anti-platelet activity. It inhibits platelet aggregation induced by thrombin receptor activating peptide (TRAP) with a significantly higher potency than resveratrol.

| Compound | Agonist | IC50 (µM) | Reference |

| This compound | TRAP | 9.9 ± 1.2 | |

| Resveratrol | TRAP | >250 | |

| This compound | PAF | 38.3 ± 4.5 | |

| Resveratrol | PAF | 49.3 ± 10.3 | |

| This compound | ADP | >250 | |

| Resveratrol | ADP | >250 |

Anti-cancer Activity

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines.

| Cell Line | Compound | IC50 (µM) | Reference |

| PC-3 (prostate cancer) | This compound | >100 | |

| HCT116 (colon cancer) | This compound | >100 |

While the IC50 values for this compound in these specific cell lines were high, other methoxy derivatives of resveratrol have shown more potent anti-cancer effects.

Pharmacokinetics

Pharmacokinetic studies in rats have shown that this compound (also referred to as desoxyrhapontigenin) is rapidly cleared from the plasma. After intravenous administration, it exhibits a very rapid clearance and a short mean residence time. Oral bioavailability was found to be low and variable, though it could be increased when administered as a suspension at a higher dose.

| Route | Dose (mg/kg) | Clearance (mL/min/kg) | Mean Residence Time (min) | Absolute Bioavailability (%) | Reference |

| Intravenous | 4 | 338 ± 66 | 12.9 ± 4.7 | - | |

| Intravenous | 10 | 275 ± 30 | 10.4 ± 0.5 | - | |

| Oral (solution) | 10 | - | - | < 9.83 ± 5.31 | |

| Oral (suspension) | 50 | - | - | 24.1 ± 5.6 |

Experimental Protocols

Anti-inflammatory Assay in RAW264.7 Macrophages

This protocol is for assessing the anti-inflammatory effects of this compound in LPS-stimulated macrophages.

-

Cell Culture: Culture RAW264.7 macrophages in appropriate medium.

-

Treatment: Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a set duration (e.g., 24 hours).

-

Nitric Oxide Measurement: Measure the nitric oxide concentration in the culture supernatant using the Griess reagent.

-

Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA or by measuring mRNA expression levels using qRT-PCR.

Platelet Aggregation Assay

This protocol measures the effect of this compound on platelet aggregation.

-

Blood Collection: Collect blood from healthy volunteers into tubes containing an anticoagulant.

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed to obtain PRP.

-

Aggregation Measurement: Use an aggregometer to measure light transmittance through the PRP sample.

-

Treatment: Add this compound or vehicle control to the PRP and incubate.

-

Induction of Aggregation: Add a platelet agonist (e.g., TRAP, ADP, PAF) to induce aggregation and record the change in light transmittance.

-

IC50 Calculation: Determine the concentration of this compound that inhibits 50% of platelet aggregation.

Cell Proliferation (MTT) Assay

This protocol is for evaluating the anti-proliferative effects of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., PC-3, HCT116) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 72-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to form formazan crystals.

-

Solubilization: Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the concentration of this compound that causes 50% inhibition of cell proliferation.

References

4'-Methoxyresveratrol: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Promising Resveratrol Analogue

Abstract

4'-Methoxyresveratrol, a naturally occurring methoxylated derivative of resveratrol, has emerged as a compound of significant interest in the scientific community. Possessing a range of biological activities, including anti-inflammatory, antiandrogenic, antifungal, and anticancer properties, it presents a compelling profile for therapeutic development. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and biological mechanisms of action. Quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for pivotal assays are provided to facilitate reproducibility and further investigation. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of its molecular interactions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound.

Chemical and Physical Properties

This compound, also known as deoxyrhapontigenin or 4'-O-methylresveratrol, is a stilbenoid polyphenol.[1][2] Its chemical structure is characterized by a trans-stilbene backbone with hydroxyl groups at positions 3 and 5 and a methoxy group at the 4' position.[3] This methoxylation distinguishes it from its parent compound, resveratrol, and is thought to contribute to its enhanced biological activity and potentially improved bioavailability.[4][5]

| Property | Value | Reference |

| CAS Number | 33626-08-3 | |

| Molecular Formula | C₁₅H₁₄O₃ | |

| Molar Mass | 242.27 g/mol | |

| Appearance | White crystalline powder | |

| Synonyms | Deoxyrhapontigenin, trans-3,5-Dihydroxy-4′-methoxystilbene, 4-O-Methylresveratrol |

Synthesis

This compound can be synthesized through various chemical methods. One common approach involves a multi-step process starting from 3,5-dimethoxybenzoic acid.

Experimental Protocol: Synthesis of this compound

-

Reduction of 3,5-dimethoxybenzoic acid: 3,5-dimethoxybenzoic acid is reduced using a reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as dry tetrahydrofuran (THF) to yield 3,5-dimethoxybenzyl alcohol.

-

Bromination: The resulting alcohol is then reacted with a brominating agent like carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (PPh₃) to produce 3,5-dimethoxybenzyl bromide.

-

Arbuzov reaction: The bromide is subsequently reacted with a trialkyl phosphite, such as triethyl phosphite (P(OEt)₃), to form the corresponding phosphonate ester, 3,5-dimethoxybenzylphosphonate.

-

Wittig-Horner reaction: The phosphonate is then reacted with 4-methoxybenzaldehyde in the presence of a strong base, such as sodium hydride (NaH), in an anhydrous solvent like THF. This reaction forms the stilbene backbone.

-

Demethylation: Finally, selective demethylation of the hydroxyl groups at positions 3 and 5 is carried out using a demethylating agent like boron tribromide (BBr₃) in a dry solvent such as dichloromethane (CH₂Cl₂). This step yields the final product, this compound.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary and should be optimized.

Biological Activities and Mechanisms of Action

This compound exhibits a diverse range of biological activities, which are detailed in the following sections.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects, primarily through the suppression of the RAGE-mediated MAPK/NF-κB signaling pathway and the inhibition of NLRP3 inflammasome activation.

Advanced glycation end products (AGEs) are known to induce inflammation by binding to the Receptor for Advanced Glycation End Products (RAGE). This interaction triggers a downstream signaling cascade involving Mitogen-Activated Protein Kinases (MAPKs) such as p38 and JNK, leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines and enzymes. This compound has been shown to attenuate the overexpression of RAGE induced by AGEs. It also blocks the phosphorylation of p38 and JNK, subsequently reducing NF-κB activation.

Furthermore, this compound significantly reduces the activation of the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome. This is evidenced by the decreased expression of NLRP3 and cleaved caspase-1, leading to a reduction in the secretion of the mature pro-inflammatory cytokine IL-1β.

| Parameter | Cell Line | Treatment | Result | Reference |

| RAGE mRNA Expression | RAW264.7 | 10 µM 4'-MR + 200 µg/mL MGO-BSA | Significant inhibition of MGO-BSA induced RAGE expression | |

| p-p38 MAPK Phosphorylation | RAW264.7 | 10 µM 4'-MR + 200 µg/mL MGO-BSA | Significant reduction in MGO-BSA induced phosphorylation | |

| p-JNK Phosphorylation | RAW264.7 | 10 µM 4'-MR + 200 µg/mL MGO-BSA | Significant reduction in MGO-BSA induced phosphorylation | |

| p-p65 (NF-κB) Phosphorylation | RAW264.7 | 10 µM 4'-MR + 200 µg/mL MGO-BSA | Significant reduction in MGO-BSA induced phosphorylation | |

| NLRP3 Protein Expression | RAW264.7 | 10 µM 4'-MR + 200 µg/mL MGO-BSA | Significant decrease in MGO-BSA induced NLRP3 expression | |

| Cleaved Caspase-1 Expression | RAW264.7 | 10 µM 4'-MR + 200 µg/mL MGO-BSA | Significant decrease in MGO-BSA induced cleaved caspase-1 | |

| IL-1β Secretion | RAW264.7 | 10 µM 4'-MR + 200 µg/mL MGO-BSA | Significant reduction in MGO-BSA induced IL-1β secretion |

-

Cell Culture: RAW264.7 macrophages are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, cells are pre-treated with this compound (e.g., 10 µM) for a specified duration (e.g., 1 hour) before being stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or methylglyoxal-modified bovine serum albumin (MGO-BSA) (e.g., 200 µg/mL) for a defined period (e.g., 24 hours).

-

Gene Expression Analysis (qPCR): Total RNA is extracted from the cells, and cDNA is synthesized. Quantitative real-time PCR is performed using specific primers for target genes (e.g., RAGE, TNF-α, IL-6) and a housekeeping gene for normalization.

-

Protein Expression Analysis (Western Blot): Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., p-p38, p-JNK, p-p65, NLRP3, cleaved caspase-1) and loading controls. The blots are then incubated with secondary antibodies and visualized.

-

Cytokine Measurement (ELISA): The concentration of secreted cytokines (e.g., IL-1β) in the cell culture supernatants is quantified using commercially available ELISA kits according to the manufacturer's instructions.

Caption: Inhibition of AGE-RAGE signaling by this compound.

Antiandrogenic Activity

This compound has been identified as a potent inhibitor of androgen receptor (AR) signaling, suggesting its potential in the treatment of prostate cancer.

In prostate cancer cells, this compound has been shown to be more effective than resveratrol at inhibiting AR transcriptional activity. The mechanism involves the modulation of AR function, leading to a decrease in the expression of AR target genes. Furthermore, it has been observed to inhibit the phosphorylation of Akt, a protein kinase that plays a crucial role in AR signaling. The presence of the 4'-methoxy group appears to be critical for this enhanced antiandrogenic activity.

-

Cell Culture: LNCaP human prostate cancer cells, which express a functional androgen receptor, are cultured in an appropriate medium.

-

Transfection: Cells are transiently transfected with a reporter plasmid containing an androgen-responsive element linked to a reporter gene (e.g., luciferase), such as the MMTV-luc reporter plasmid. A control plasmid (e.g., β-galactosidase) is often co-transfected for normalization.

-

Treatment: After transfection, cells are treated with this compound at various concentrations in the presence or absence of an androgen, such as dihydrotestosterone (DHT).

-

Luciferase Assay: Following treatment, cell lysates are prepared, and luciferase activity is measured using a luminometer. The results are normalized to the control plasmid activity.

-

Western Blot Analysis: To assess the effect on downstream signaling, protein extracts from treated cells can be analyzed by Western blotting for levels of phosphorylated Akt and total Akt.

Caption: Inhibition of Androgen Receptor signaling by this compound.

Anticancer Activity

This compound has demonstrated anti-proliferative activity against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound | A549 (Lung Cancer) | 108.6 ± 10.82 | |

| This compound | H23 (Lung Cancer) | 103.5 ± 6.08 | |

| 3,4,5,4'-Tetramethoxy-trans-stilbene | LNCaP (Prostate Cancer) | 1-5 | |

| 3,4,5,4'-Tetramethoxy-trans-stilbene | HT-29 (Colon Cancer) | 1-5 | |

| 3,4,5,4'-Tetramethoxy-trans-stilbene | HepG2 (Hepatoma) | 1-5 |

Antifungal Activity

While resveratrol itself shows controversial antifungal activity, certain methoxylated derivatives have demonstrated efficacy against pathogenic fungi. Dimethoxy resveratrol derivatives have shown antifungal activity against various Candida species.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Dimethoxy resveratrol derivative 1d | Candida albicans | 29-37 | |

| Dimethoxy resveratrol derivative 1e | Candida albicans | 29-37 | |

| Dimethoxy resveratrol derivative 1e | Candida albicans (yeast-to-hyphae transition) | 14 |

Pharmacokinetics

Pharmacokinetic studies in rats have provided initial insights into the absorption, distribution, metabolism, and excretion of this compound.

Quantitative Data: Pharmacokinetic Parameters of this compound in Rats

| Route of Administration | Dose (mg/kg) | Clearance (Cl) (ml/min/kg) | Mean Residence Time (MRT) (min) | Absolute Bioavailability (F) (%) |

| Intravenous | 4 | 338 ± 66 | 12.9 ± 4.7 | - |

| Intravenous | 10 | 275 ± 30 | 10.4 ± 0.5 | - |

| Oral (in HP-β-CD) | - | - | - | < 9.83 ± 5.31 |

| Oral (suspension) | 50 | - | - | 24.1 ± 5.6 |

HP-β-CD: 2-hydroxypropyl-β-cyclodextrin

The data suggests that this compound has very rapid clearance and a short mean residence time. Its oral bioavailability is low but can be improved with formulation and at higher doses.

Conclusion

This compound is a promising natural compound with a well-documented portfolio of biological activities, particularly in the realms of anti-inflammatory and antiandrogenic action. The presence of a methoxy group at the 4' position appears to confer advantageous properties compared to its parent compound, resveratrol. While its pharmacokinetic profile presents challenges, particularly its low oral bioavailability and rapid clearance, formulation strategies may offer a path to overcoming these limitations. The detailed mechanisms of action, especially the inhibition of key inflammatory and cancer-related signaling pathways, provide a strong rationale for its continued investigation as a potential therapeutic agent. This technical guide serves as a foundational resource to aid researchers and drug development professionals in designing future studies to fully elucidate and harness the therapeutic potential of this compound.

References

- 1. Antiandrogenic activity of resveratrol analogs in prostate cancer LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-Methoxyresveratrol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4'-Methoxyresveratrol Versus Resveratrol: Core Differences and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resveratrol, a well-studied polyphenol, has garnered significant attention for its diverse pharmacological activities. However, its therapeutic potential is often hampered by poor bioavailability and rapid metabolism. This has led to the exploration of resveratrol derivatives, with 4'-Methoxyresveratrol emerging as a promising analogue. This technical guide provides an in-depth comparison of the fundamental differences between this compound and its parent compound, resveratrol. We delve into their structural distinctions, comparative bioactivities supported by quantitative data, and the underlying signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Introduction: The Rationale for Resveratrol Derivatization

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring stilbenoid found in various plants, including grapes, berries, and peanuts.[1] It exhibits a wide range of biological properties, including antioxidant, anti-inflammatory, cardioprotective, and anticancer effects.[2] Despite its promising in vitro activities, the clinical translation of resveratrol has been challenging due to its low oral bioavailability, typically less than 1%, and extensive metabolism in the intestine and liver.[3] This rapid metabolic conversion into glucuronide and sulfate conjugates significantly reduces its systemic exposure and efficacy.[3]

To overcome these limitations, researchers have focused on synthesizing resveratrol analogues with improved pharmacokinetic profiles and enhanced biological activity. One key strategy is the methoxylation of the hydroxyl groups. Methylation can increase lipophilicity, which may enhance membrane permeability and cellular uptake, and protect the molecule from rapid metabolic conjugation, thereby increasing its half-life and bioavailability.[4] this compound, where the hydroxyl group at the 4' position of the B-ring is replaced by a methoxy group, is a prime example of this approach.

Structural and Physicochemical Differences

The core structural difference between resveratrol and this compound lies in the substitution at the 4' position of the phenyl ring.

-

Resveratrol: Possesses a hydroxyl (-OH) group at the 4' position.

-

This compound: Features a methoxy (-OCH₃) group at the 4' position.

This seemingly minor modification has significant implications for the physicochemical properties of the molecule. The methoxy group increases the lipophilicity of this compound compared to the more polar hydroxyl group of resveratrol. This enhanced lipophilicity is predicted to improve its ability to cross cell membranes and potentially the blood-brain barrier.

Comparative Bioactivity: A Quantitative Overview

The structural modification of this compound translates into notable differences in its biological activity compared to resveratrol.

Anti-platelet Activity

One of the most significant advantages of this compound appears to be its enhanced anti-platelet activity.

| Compound | Agonist | IC50 (μM) | Reference |

| Resveratrol | TRAP | ~25 | |

| This compound | TRAP | ~0.1 | |

| Resveratrol | ADP | >50 | |

| This compound | ADP | >50 | |

| Resveratrol | PAF | ~15 | |

| This compound | PAF | >50 |

TRAP: Thrombin Receptor Activating Peptide; ADP: Adenosine Diphosphate; PAF: Platelet-Activating Factor

Notably, this compound demonstrated approximately 2.5 orders of magnitude higher anti-platelet activity against TRAP-induced platelet aggregation compared to resveratrol.

Anticancer and Cytotoxic Activity

Both resveratrol and its methoxylated derivatives have been extensively studied for their anticancer properties. The substitution of hydroxyl groups with methoxy groups has been shown to potentiate the antiproliferative and pro-apoptotic effects of resveratrol analogs.

| Compound | Cell Line | Assay | IC50 (μM) | Reference |

| Resveratrol | PC-3 (Prostate) | MTT | >100 | |

| This compound | PC-3 (Prostate) | MTT | >100 | |

| Resveratrol | HCT116 (Colon) | MTT | 75.3 ± 6.8 | |

| This compound | HCT116 (Colon) | MTT | 68.4 ± 5.2 | |

| Resveratrol | SW480 (Colorectal) | Crystal Violet | 68.1 ± 5.5 | |

| E-4-hydroxy-4'-methoxystilbene | SW480 (Colorectal) | Crystal Violet | 15.0 ± 0.9 | |

| Resveratrol | HepG2 (Hepatoblastoma) | Crystal Violet | 57.3 ± 8.1 | |

| E-4-hydroxy-4'-methoxystilbene | HepG2 (Hepatoblastoma) | Crystal Violet | 26.3 ± 3.2 |

While in some cell lines the IC50 values are comparable, in others, the methoxylated derivatives show significantly higher potency. It is important to note that the cytotoxic effects can be cell-line dependent.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to alleviate inflammation induced by advanced glycation end products (AGEs) by suppressing the RAGE-mediated MAPK/NF-κB signaling pathway and NLRP3 inflammasome activation. This compound significantly inhibits the gene expression of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, TNF-α, and MCP-1, as well as pro-inflammatory enzymes like iNOS and COX-2.

Signaling Pathways

The biological activities of this compound and resveratrol are mediated through their interaction with various cellular signaling pathways.

Caption: this compound inhibits the AGE-RAGE signaling axis.

This diagram illustrates how this compound exerts its anti-inflammatory effects by inhibiting multiple points in the RAGE-mediated NF-κB and NLRP3 inflammasome pathway.

Experimental Protocols

Platelet Aggregation Inhibition Assay

This protocol is a generalized procedure based on common methodologies.

Objective: To determine the inhibitory effect of test compounds on platelet aggregation induced by an agonist.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets

-

Agonist solution (e.g., TRAP, ADP, collagen)

-

Test compounds (Resveratrol, this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Platelet aggregometer

-

Cuvettes with stir bars

Procedure:

-

Prepare PRP from fresh human or animal blood by centrifugation.

-

Adjust the platelet count in the PRP to a standardized concentration.

-

Pre-warm the PRP sample to 37°C in the aggregometer cuvette with constant stirring.

-

Add the test compound or vehicle control to the PRP and incubate for a specified time (e.g., 3 minutes).

-

Add the agonist to induce platelet aggregation.

-

Record the change in light transmittance for a set period (e.g., 5-10 minutes). The increase in light transmittance corresponds to platelet aggregation.

-

The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the test compound to that of the vehicle control.

-

IC50 values are determined from the dose-response curves.

Caption: Workflow for the platelet aggregation inhibition assay.

MTT Cell Viability Assay

This protocol provides a general outline for assessing cytotoxicity.

Objective: To determine the effect of test compounds on the metabolic activity of cultured cells as an indicator of cell viability.

Materials:

-

Cultured cells (e.g., cancer cell lines)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Test compounds (Resveratrol, this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds or vehicle control and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, remove the treatment medium and add fresh medium containing MTT.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage of the vehicle-treated control cells.

-

IC50 values are calculated from the dose-response curves.

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

This compound represents a promising advancement over its parent compound, resveratrol, primarily due to its potential for improved bioavailability and, in several instances, enhanced bioactivity. The substitution of the 4'-hydroxyl group with a methoxy group appears to be a key factor in augmenting its anti-platelet and, in some contexts, its anticancer and anti-inflammatory properties. The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel therapeutics.

Future research should focus on comprehensive in vivo pharmacokinetic and pharmacodynamic studies to fully elucidate the bioavailability and metabolic fate of this compound in comparison to resveratrol. Further investigations into its efficacy in various preclinical disease models are warranted to validate the in vitro findings. Additionally, exploring the synergistic effects of this compound with other therapeutic agents could open new avenues for combination therapies. The detailed protocols and comparative data provided herein aim to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of stilbenoids.

References

- 1. 4′-Methoxyresveratrol Alleviated AGE-Induced Inflammation via RAGE-Mediated NF-κB and NLRP3 Inflammasome Pathway [mdpi.com]

- 2. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Resveratrol inhibits Ca2+ signals and aggregation of platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of 4'-Methoxyresveratrol: A Technical Whitepaper

Introduction

4'-Methoxyresveratrol, a naturally occurring methoxylated derivative of resveratrol, is a polyphenol found in plants of the Dipterocarpaceae family.[1] As a structural analog of resveratrol, a compound renowned for its diverse health benefits, this compound has garnered significant interest within the scientific community.[2][3] Its enhanced metabolic stability, attributed to the methoxy group, suggests potentially superior bioavailability and pharmacological activity compared to its parent compound.[3] This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, summarizing its multifaceted activities and the experimental methodologies employed for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Biological Activities and Mechanisms of Action

Preliminary in vitro studies have revealed that this compound possesses a range of biological activities, including potent anti-inflammatory, antioxidant, anticancer, and anti-platelet effects.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various in vitro models. In RAW264.7 murine macrophages stimulated with lipopolysaccharide (LPS) or advanced glycation end products (AGEs), this compound effectively inhibits the production of pro-inflammatory mediators.[1]

Key anti-inflammatory effects include the downregulation of pro-inflammatory cytokines and chemokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). Furthermore, it suppresses the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

The underlying mechanisms of its anti-inflammatory action involve the modulation of key signaling pathways. This compound has been shown to suppress the activation of the nuclear factor-κB (NF-κB) and activator protein-1 (AP-1) pathways. It also inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun N-terminal kinase (JNK). In the context of AGE-induced inflammation, this compound attenuates the overexpression of the receptor for AGEs (RAGE) and inhibits the activation of the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome.

Antioxidant Activity

The antioxidant properties of this compound are closely linked to its anti-inflammatory effects. It has been shown to alleviate oxidative stress by significantly decreasing the production of reactive oxygen species (ROS). This is achieved, in part, through the down-regulation of NADPH oxidase, a key enzyme involved in ROS generation. The reduction in oxidative stress is further evidenced by decreased levels of protein carbonyls and advanced oxidation protein products.

Anticancer Activity

This compound has exhibited promising anti-proliferative activity against various cancer cell lines. Studies have shown its efficacy in inhibiting the growth of human colon cancer cells (HCT116) and androgen-independent prostate cancer cells (PC-3). The cytotoxic effects of this compound are believed to be mediated through the induction of apoptosis, potentially via the intrinsic mitochondrial pathway. This is suggested by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-xl.

Anti-platelet Activity

Notably, this compound has been identified as a potent anti-platelet agent. It has shown a significantly greater ability to inhibit platelet aggregation induced by thrombin receptor activating peptide (TRAP) compared to resveratrol. This suggests its potential as a therapeutic agent for the prevention of thrombosis and other cardiovascular diseases.

Data Presentation

The following tables summarize the quantitative data from the preliminary biological screening of this compound.

Table 1: Anti-inflammatory Activity of this compound

| Target | Cell Line | Stimulus | Concentration | Observed Effect | Reference |

| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α, MCP-1) | RAW264.7 | AGEs | 10 µM | Significant inhibition of gene expression | |

| Pro-inflammatory Enzymes (iNOS, COX-2) | RAW264.7 | AGEs | 10 µM | Significant inhibition of gene expression | |

| Nitric Oxide (NO) | RAW264.7 | LPS | 5 µM | Significant reduction in NO release | |

| NF-κB Activation (p65 phosphorylation) | RAW264.7 | LPS | 5 µM | Attenuated LPS-induced phosphorylation | |

| MAPK Activation (p38, JNK phosphorylation) | RAW264.7 | AGEs | 10 µM | Blocked downstream signaling | |

| NLRP3 Inflammasome Activation | RAW264.7 | AGEs | 10 µM | Abated activation |

Table 2: Anticancer Activity of this compound

| Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |

| HCT116 (Colon Cancer) | MTT | 72 h / 96 h | > 50 | |

| PC-3 (Prostate Cancer) | MTT | 72 h / 96 h | > 50 |

Note: While the specific IC50 values for this compound were greater than 50 µM in this particular study, other resveratrol derivatives showed more potent activity, highlighting the potential for structural modifications.

Table 3: Anti-platelet Activity of this compound

| Agonist | Method | IC50 (µM) | Reference |

| TRAP | Platelet Aggregation in PRP | 0.4 ± 0.1 | |

| ADP | Platelet Aggregation in PRP | > 100 | |

| PAF | Platelet Aggregation in PRP | > 100 |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Treatment

RAW264.7, HCT116, and PC-3 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded at a specific density and allowed to adhere overnight. Subsequently, the cells are treated with this compound at various concentrations for the indicated time periods, with or without a stimulant (e.g., LPS or AGEs).

MTT Assay for Cell Viability

-

Seed cells (e.g., HCT116 at 1500 cells/well, PC-3 at 750 cells/well) in a 96-well plate and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound for 72 to 96 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells).

Quantitative Real-Time PCR (qPCR)

-

Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using gene-specific primers for the target genes (e.g., IL-1β, IL-6, TNF-α, iNOS, COX-2) and a housekeeping gene (e.g., 18S or GAPDH) for normalization.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.

Western Blot Analysis

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-p38, p-JNK, p-p65) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Nitric Oxide (NO) Assay (Griess Method)

-

Collect the cell culture supernatant after treatment.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

Measurement of Reactive Oxygen Species (ROS)

-

Treat the cells with this compound and/or a stimulant.

-

Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) at 37°C for 30 minutes.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

Platelet Aggregation Assay

-

Prepare platelet-rich plasma (PRP) from fresh whole blood collected from healthy volunteers.

-

Pre-incubate the PRP with various concentrations of this compound or a vehicle control.

-

Induce platelet aggregation by adding an agonist such as TRAP, ADP, or PAF.

-

Monitor the change in light transmittance using an aggregometer.

-

Calculate the percentage of platelet aggregation inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.

Caption: Anti-inflammatory pathway of this compound in response to AGEs.

Caption: Anti-inflammatory pathway of this compound in response to LPS.

Caption: Experimental workflow for the MTT assay.

Caption: Experimental workflow for Western Blot analysis.

Conclusion and Future Directions

The preliminary biological screening of this compound reveals it to be a promising multi-target agent with significant anti-inflammatory, antioxidant, anticancer, and anti-platelet properties. Its ability to modulate key signaling pathways, such as NF-κB, MAPKs, and the NLRP3 inflammasome, underscores its therapeutic potential for a variety of diseases, particularly those with an inflammatory component.

While these initial findings are encouraging, further research is warranted. Future studies should focus on in vivo models to validate the efficacy and safety of this compound. Elucidating the precise molecular targets and further unraveling the structure-activity relationships of resveratrol and its derivatives will be crucial for the rational design of more potent and selective therapeutic agents. The enhanced bioavailability of methoxylated stilbenes like this compound makes them particularly attractive candidates for continued investigation and development.

References

4'-Methoxyresveratrol: A Comprehensive Technical Guide for Researchers

An In-depth Review of the Preclinical Evidence, Mechanisms of Action, and Methodologies for a Promising Natural Compound

Introduction

4'-Methoxyresveratrol, a naturally occurring methoxylated analog of resveratrol, has garnered significant scientific interest for its potential therapeutic applications. As a polyphenol, it is found in various plant sources and has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and antidiabetic properties. This technical guide provides a comprehensive overview of the current scientific literature on this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its molecular mechanisms of action. This document is intended for researchers, scientists, and professionals in drug development who are interested in the preclinical potential of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various preclinical studies.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and its Analogs in Cancer and Normal Cell Lines

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| This compound | PC-3 | Human Prostate Cancer | >100 | [1] |

| This compound | HCT116 | Human Colon Cancer | >100 | [1] |

| 3,4,5,4'-Tetramethoxystilbene (MR-4) | WI38VA | Transformed Human Fibroblasts | 0.5 | [2] |

| 3,4,5,4'-Tetramethoxystilbene (MR-4) | WI38 | Normal Human Fibroblasts | >50 | [2] |

| 3,4,5,4'-Tetramethoxystilbene (MR-4) | IMR-90SV | Transformed Human Fibroblasts | Growth Inhibition at 1 & 10 µM | [2] |

| 3,4,5,4'-Tetramethoxystilbene (MR-4) | IMR-90 | Normal Human Fibroblasts | No significant growth suppression | |

| 3,4,5,4'-Tetramethoxystilbene (MR-4) | HeLa | Human Cervical Cancer | Growth Inhibition at 1 & 10 µM | |

| 3,4,5,4'-Tetramethoxystilbene (MR-4) | LNCaP | Human Prostate Cancer | 1-5 | |

| 3,4,5,4'-Tetramethoxystilbene (MR-4) | HT-29 | Human Colon Cancer | 1-5 | |

| 3,4,5,4'-Tetramethoxystilbene (MR-4) | HepG2 | Human Liver Cancer | 1-5 | |

| (Z)-3,5,4'-Trimethoxystilbene | A-549 | Human Non-small Cell Lung Cancer | Not specified | |

| (Z)-3,5,4'-Trimethoxystilbene | B16-F10 | Mouse Melanoma | 1 | |

| 2,3',4,5'-Tetramethoxy-trans-stilbene (TMS) | MCF-7 | Human Breast Cancer | 3.6 | |

| cis-Polymethoxystilbenes | B16 F10 | Metastatic Mouse Melanoma | <10 |

Table 2: Pharmacokinetic Parameters of this compound (Desoxyrhapontigenin) in Rats

| Parameter | Intravenous (4 mg/kg) | Intravenous (10 mg/kg) | Oral (50 mg/kg suspension) | Reference |

| Clearance (Cl) | 338 ± 66 ml/min/kg | 275 ± 30 ml/min/kg | - | |

| Mean Residence Time (MRT) | 12.9 ± 4.7 min | 10.4 ± 0.5 min | - | |

| Absolute Bioavailability (F) | - | - | 24.1 ± 5.6% |

Therapeutic Potential and Mechanisms of Action

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, it has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as MCP-1, IL-6, IL-1β, and TNF-α. This inhibitory effect is mediated through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Specifically, this compound inhibits the activation of JNK and p38 MAPKs, but not ERK. It also attenuates NF-κB activation by decreasing the phosphorylation of its p65 subunit. Furthermore, in a model of advanced glycation end products (AGEs)-induced inflammation, this compound was found to suppress the RAGE-mediated MAPK/NF-κB signaling pathway and the activation of the NLRP3 inflammasome.

Anticancer Activity

The anticancer potential of this compound and its derivatives has been explored in various cancer cell lines. While this compound itself showed limited cytotoxicity in some studies, its polymethoxylated analogs, such as 3,4,5,4'-tetramethoxystilbene (MR-4), have exhibited potent and selective growth inhibitory effects on transformed and cancer cells, with minimal impact on normal cells. This selective cytotoxicity is associated with the induction of apoptosis through the mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, elevated p53 and Bax protein levels, and activation of caspases.

Antidiabetic Properties

Recent studies have highlighted the potential of this compound in addressing metabolic disorders. In a high-fat diet-induced model of hepatic insulin resistance, this compound administration led to reduced fasting blood glucose and lipid levels, improved insulin sensitivity, and decreased oxidative stress in the liver. The underlying mechanism involves the upregulation of Sirt1 and phosphorylated FOXO1, leading to enhanced antioxidant enzyme activity.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in this compound research.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of this compound on cancer and normal cell lines.

Materials:

-

Target cell lines (e.g., cancer cell lines and corresponding normal cell lines)

-

Complete cell culture medium

-

96-well microplates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, treat the cells with various concentrations of this compound (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control for cytotoxicity if desired.

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Western Blot Analysis for NF-κB Pathway Proteins